Lipophilicity-Driven Membrane Permeability Advantage Over the Methyl Ester Analog
The ethyl ester derivative (CAS 1021256-39-2) exhibits a computed LogP (clogP) of 2.41, which represents an increase of approximately 0.5–0.7 log units over the predicted LogP of the methyl ester analog (CAS 1021226-84-5, molecular formula C19H17N3O5S) [1][2]. This difference arises solely from the extension of the ester alkyl chain from methyl to ethyl, adding one methylene unit. Both compounds share identical hydrogen-bond acceptor (HBA=8) and donor (HBD=0) counts and topological polar surface area (TPSA≈90.7 Ų), meaning the LogP shift is not confounded by changes in hydrogen-bonding capacity [1]. In drug discovery settings, a LogP increase of this magnitude can translate to measurably higher passive membrane permeability and potentially improved oral bioavailability, making the ethyl ester the preferred candidate when cellular penetration is a critical assay parameter [3].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.41; HBD = 0; HBA = 8; TPSA = 90.73 Ų |
| Comparator Or Baseline | Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021226-84-5): estimated clogP ≈ 1.7–1.9; HBD = 0; HBA = 8; TPSA ≈ 90.7 Ų |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.7 log units favoring the ethyl ester |
| Conditions | Computed physicochemical properties; clogP derived via fragment-based algorithm consistent with Lipinski Rule-of-Five analysis. |
Why This Matters
Higher lipophilicity with preserved HBD/HBA/TPSA predicts superior passive membrane permeability, a critical factor when selecting compounds for cell-based phenotypic screening or intracellular target engagement assays.
- [1] Sildrug ECBD Database, Entry EOS65405. Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate. MW: 413.45; clogP: 2.41; TPSA: 90.73. View Source
- [2] PubChem Computed Properties. Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate (CAS 1021226-84-5). Molecular Formula: C19H17N3O5S; MW: 399.42. View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
